OTX008

概要

準備方法

合成経路と反応条件

OTX-008は、カリックスアレーン誘導体を含む一連の化学反応によって合成されます。 合成は通常、カリックスアレーンの特定の置換基による官能基化を含み、これによりガラクトース結合タンパク質-1への結合親和性を高めます。 . 反応条件には、多くの場合、有機溶媒と触媒の使用が含まれ、これにより目的の生成物の形成が促進されます。 .

工業生産方法

OTX-008の具体的な工業生産方法は広く文書化されていませんが、この化合物は一般的に研究目的で管理されたラボ環境で生産されています。 生産プロセスには、高純度と一貫性を確保するための複数の精製ステップが含まれます。 .

化学反応の分析

反応の種類

OTX-008は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

OTX-008の合成と修飾に使用される一般的な試薬には、エタノールやジメチルスルホキシド(DMSO)などの有機溶媒、反応を促進する触媒が含まれます。 . 反応条件には、多くの場合、生成物の収率と純度を最適化するために、制御された温度とpHレベルが含まれます。 .

生成される主要な生成物

OTX-008を含む反応から生成される主要な生成物は、通常、ガラクトース結合タンパク質-1に対する生物学的活性と特異性が向上した誘導体です。 .

科学研究への応用

OTX-008は、次のような幅広い科学研究への応用を持っています。

科学的研究の応用

Cancer Treatment

Head and Neck Squamous Cell Carcinoma (HNSCC)

In a study involving HNSCC models, OTX008 induced tumor vessel normalization, increasing pericyte coverage by approximately 40% without toxicity. It effectively inhibited tumor growth comparable to established treatments like Avastin and Anginex .

Ovarian Cancer

In ovarian cancer models, this compound demonstrated significant antiproliferative effects, inhibiting cell proliferation and invasion at micromolar concentrations. The compound also showed synergy with other therapies, enhancing the effects of Semaphorin-3A in specific cell lines .

Glioblastoma

this compound has been tested on patient-derived glioblastoma cultures, where it exhibited antiproliferative effects with an effective dose range (ED50) indicating its potential as a treatment for this aggressive cancer type .

Retinal Neovascularization

This compound has been studied for its effects on retinal neovascularization (RNV), particularly in models of oxygen-induced retinopathy (OIR). The compound significantly reduced RNV by inhibiting galectin-1's pro-angiogenic functions, showcasing its potential in treating retinal diseases characterized by abnormal blood vessel growth .

Case Study 1: Efficacy in HNSCC Models

- Objective: Evaluate the impact of this compound on tumor growth and vessel normalization.

- Methodology: Administered this compound in HNSCC models; assessed tumor oxygenation and growth.

- Results: this compound increased oxygenation and reduced tumor growth by up to 35% without toxicity.

Case Study 2: Combination Therapy in Ovarian Cancer

- Objective: Investigate the synergistic effects of this compound with existing therapies.

- Methodology: In vitro studies combined this compound with Semaphorin-3A.

- Results: Enhanced antiproliferative effects were observed, indicating potential for combination therapy strategies.

Data Table: Summary of Key Findings

作用機序

OTX-008は、ガラクトース結合タンパク質-1に直接結合してその効果を発揮し、コンフォメーション変化を誘導して、炭水化物への結合を阻害します。 . この阻害は、ガラクトース結合タンパク質-1が細胞増殖、アポトーシス、および血管新生において果たす役割を阻害し、腫瘍の増殖と血管新生を抑制します。 . この化合物は、ガラクトース結合タンパク質-1の酸化も促進し、プロテアソーム経路によるその分解を促進します。 .

類似化合物の比較

類似化合物

スニチニブ: 血管内皮増殖因子(VEGF)を含む別の経路を介して血管新生を標的とするチロシンキナーゼ阻害剤です。.

ベバシズマブ: VEGFを阻害するモノクローナル抗体であり、がん治療に使用されています。.

OTX-008の独自性

OTX-008は、ガラクトース結合タンパク質-1を選択的に阻害するという点でユニークであり、これは他の抗腫瘍剤では一般的に扱われない標的です。 . この特異性により、ガラクトース結合タンパク質-1が媒介するプロセスの標的化された阻害が可能となり、副作用を軽減し、治療効果を向上させる可能性があります。 .

類似化合物との比較

Similar Compounds

Sunitinib: A tyrosine kinase inhibitor that also targets angiogenesis but through a different pathway involving vascular endothelial growth factor (VEGF).

Bevacizumab: A monoclonal antibody that inhibits VEGF and is used in cancer therapy.

Uniqueness of OTX-008

OTX-008 is unique in its selective inhibition of galectin-1, a target not commonly addressed by other antineoplastic agents . This specificity allows for targeted disruption of galectin-1-mediated processes, potentially reducing side effects and improving therapeutic outcomes .

生物活性

OTX008 is a novel small-molecule inhibitor targeting galectin-1 (Gal-1), a lectin implicated in various malignancies due to its roles in tumor progression, angiogenesis, and immune evasion. This compound has shown promising biological activity in preclinical studies and early-phase clinical trials, indicating its potential as a therapeutic agent in oncology.

Galectin-1 is known to facilitate tumor growth and metastasis by promoting cell proliferation, migration, and angiogenesis. This compound inhibits Gal-1 activity, thereby disrupting these processes. The compound has been shown to:

- Reduce Tumor Cell Proliferation : this compound directly inhibits the proliferation of various cancer cell lines, with IC50 values ranging from 1 to 190 μM depending on the cell type .

- Inhibit Tumor Invasion : Studies indicate that this compound reduces the invasive capabilities of cancer cells in vitro .

- Normalize Tumor Vasculature : this compound has been reported to enhance tumor vessel normalization, improving oxygenation within tumors without inducing toxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates favorable absorption and distribution characteristics:

- Administration : Administered intravenously at a dose of 5 mg/kg.

- Plasma Concentration : Achieved a peak plasma concentration (Cmax) of 14.39 μg/mL within 0.5 hours, with a half-life of approximately 31.4 hours .

- Tumor Accumulation : After multiple administrations, this compound accumulates in tumor tissues, reaching concentrations compatible with its in vitro activity .

Table 1: Summary of Pharmacokinetic Data for this compound

| Parameter | Value |

|---|---|

| Dose | 5 mg/kg |

| Cmax (plasma) | 14.39 μg/mL |

| Half-life | 31.4 hours |

| Tumor Cmax | 1.65 μg/g (1.76 μM) |

| AUC | 15.76 μg/g·h |

Efficacy in Preclinical Models

This compound has been evaluated in various preclinical models:

- Ovarian Carcinoma : In vivo studies demonstrated significant inhibition of tumor growth in A2780-1A9 xenografts treated with this compound .

- Glioblastoma : U87MG xenografts showed resistance to this compound treatment, highlighting variability in sensitivity among different cancer types .

Case Study: Combination Therapy

Research has explored the efficacy of combining this compound with other therapeutic agents:

- With Sunitinib : The combination therapy showed synergistic effects on endothelial cells and additive effects on A2780-1A9 cells, indicating a multi-targeted approach that affects both tumor and vascular compartments .

Table 2: Efficacy of this compound in Various Cancer Models

| Cancer Type | Model | Treatment Outcome |

|---|---|---|

| Ovarian Carcinoma | A2780-1A9 | Significant growth inhibition |

| Glioblastoma | U87MG | No significant response |

| Head and Neck SCC | SQ20B | Up to 35% reduction in tumor growth |

Clinical Trials

This compound has progressed into clinical trials, demonstrating its potential as a therapeutic agent:

- Phase I Trials : Initial studies focused on determining the maximum tolerated dose (MTD) and assessing safety profiles for patients with advanced solid tumors who failed standard therapies. Results have indicated that this compound can reduce serum levels of Gal-1 significantly .

Table 3: Summary of Phase I Clinical Trial Results

| Parameter | Result |

|---|---|

| Patient Population | Advanced solid tumors |

| Administration | Daily subcutaneous injection |

| MTD | To be determined |

| Observed Toxicity | Minimal |

特性

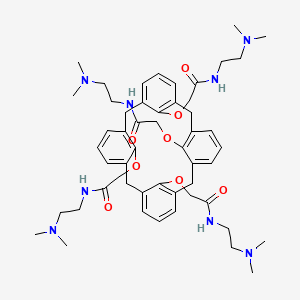

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl]oxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H72N8O8/c1-57(2)25-21-53-45(61)33-65-49-37-13-9-14-38(49)30-40-16-11-18-42(51(40)67-35-47(63)55-23-27-59(5)6)32-44-20-12-19-43(52(44)68-36-48(64)56-24-28-60(7)8)31-41-17-10-15-39(29-37)50(41)66-34-46(62)54-22-26-58(3)4/h9-20H,21-36H2,1-8H3,(H,53,61)(H,54,62)(H,55,63)(H,56,64) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVAQQNDZCZBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCC(=O)NCCN(C)C)CC1=CC=C2)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H72N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

937.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286936-40-1 | |

| Record name | OTX-008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286936401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OTX-008 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OTX-008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JI63CFH5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。